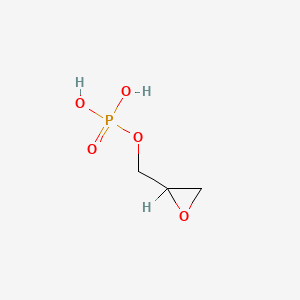
Glycidol phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycidol phosphate is an organic compound that combines the properties of glycidol and phosphate. Glycidol is an epoxide alcohol, known for its high reactivity due to the presence of an epoxide ring. Phosphate groups are commonly found in many biological molecules and play a crucial role in energy transfer and storage. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Glycidol phosphate can be synthesized through the reaction of glycidol with phosphoric acid or its derivatives. One common method involves the reaction of glycidol with phosphoric acid under controlled conditions to form this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous-flow processes that ensure safety and efficiency. The production involves the use of glycerol, a byproduct of the biofuel industry, as a starting material. Glycerol is first converted to glycidol through a series of reactions, including transesterification and ring-opening reactions. The glycidol is then reacted with phosphoric acid to produce this compound .
化学反応の分析
Types of Reactions
Glycidol phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form glycidic acid derivatives.
Reduction: Reduction reactions can convert this compound to glycerol derivatives.
Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Glycidic acid derivatives.
Reduction: Glycerol derivatives.
Substitution: Various substituted glycidol derivatives, depending on the nucleophile used
科学的研究の応用
Glycidol phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
作用機序
Glycidol phosphate exerts its effects through its highly reactive epoxide ring and phosphate group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. This compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .
類似化合物との比較
Similar Compounds
Polyglycidol: A polymer of glycidol, used in biomedical applications.
Glycidyl methacrylate: Used in the production of polymers and coatings.
Epichlorohydrin: A precursor to glycidol, used in the production of epoxy resins
Uniqueness
Glycidol phosphate is unique due to its combination of an epoxide ring and a phosphate group, which imparts distinct chemical reactivity and versatility. This makes it valuable in various applications, from industrial production to scientific research.
特性
CAS番号 |
23815-70-5 |
|---|---|
分子式 |
C3H7O5P |
分子量 |
154.06 g/mol |
IUPAC名 |
oxiran-2-ylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6) |
InChIキー |
CUQAEAJXRPDBNM-UHFFFAOYSA-N |
SMILES |
C1C(O1)COP(=O)(O)O |
正規SMILES |
C1C(O1)COP(=O)(O)O |
同義語 |
glycidol phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















